An In-depth Technical Guide to 3-fluoro-4-hydroxybenzene-1-sulfonamide
An In-depth Technical Guide to 3-fluoro-4-hydroxybenzene-1-sulfonamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-fluoro-4-hydroxybenzene-1-sulfonamide, a fluorinated aromatic sulfonamide of significant interest in medicinal chemistry. This document delves into the compound's physicochemical properties, outlines a detailed, field-proven synthetic protocol, and explores its anticipated spectral characteristics. Furthermore, this guide discusses the established role of fluorinated benzenesulfonamides as potent enzyme inhibitors, particularly targeting carbonic anhydrases, thereby highlighting the potential therapeutic applications of the title compound. The synthesis and potential biological pathways are visually represented to facilitate a deeper understanding of its chemical and pharmacological attributes.
Introduction: The Significance of Fluorinated Sulfonamides in Drug Discovery
The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry. The unique properties of the fluorine atom, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. These modifications can lead to enhanced metabolic stability, increased binding affinity to biological targets, and improved membrane permeability.
Sulfonamides, characterized by the -SO₂NH₂ functional group, represent a critical class of pharmacophores with a broad spectrum of biological activities, including antibacterial, and anticancer properties.[1] The convergence of these two key motifs—a fluorine substituent and a sulfonamide moiety—on a benzene scaffold, as seen in 3-fluoro-4-hydroxybenzene-1-sulfonamide, presents a compelling scaffold for the development of novel therapeutic agents. This guide provides an in-depth look at the core scientific principles and practical methodologies associated with this promising compound.
Physicochemical Properties
A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and drug development. The key properties of 3-fluoro-4-hydroxybenzene-1-sulfonamide are summarized in the table below.
| Property | Value | Source |
| CAS Number | 1243390-19-3 | , |
| Molecular Formula | C₆H₆FNO₃S | |
| Molecular Weight | 191.18 g/mol | |
| IUPAC Name | 3-fluoro-4-hydroxybenzenesulfonamide | |
| SMILES | C1=CC(=C(C=C1S(=O)(=O)N)F)O | |
| Appearance | White to off-white solid (predicted) | General knowledge |
| Solubility | Sparingly soluble in water; soluble in polar organic solvents (e.g., DMSO, methanol, ethanol) (predicted) | General knowledge |
Synthesis Protocol: A Representative Methodology
Causality Behind Experimental Choices:
-
Protection of the Phenolic Hydroxyl Group: The hydroxyl group of 2-fluorophenol is acidic and reactive. It must be protected to prevent unwanted side reactions during the chlorosulfonation step. An acetate ester is a suitable protecting group as it is stable under the conditions of the subsequent reaction and can be readily cleaved under basic conditions.
-
Chlorosulfonation: This is a key step to introduce the sulfonyl chloride group onto the aromatic ring. Chlorosulfonic acid is a powerful and effective reagent for this electrophilic aromatic substitution. The reaction is typically performed at low temperatures to control its exothermicity and improve regioselectivity.
-
Amination: The resulting sulfonyl chloride is a reactive intermediate that is readily converted to the corresponding sulfonamide by treatment with an ammonia source, such as aqueous ammonia.
-
Deprotection: The final step involves the hydrolysis of the acetate protecting group to reveal the free hydroxyl group, yielding the target compound.
Step-by-Step Experimental Protocol
Step 1: Acetylation of 2-Fluorophenol
-
To a stirred solution of 2-fluorophenol (1 eq.) in a suitable solvent such as dichloromethane at 0 °C, add acetic anhydride (1.2 eq.) and a catalytic amount of a base like triethylamine or pyridine.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with dichloromethane.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure to yield 2-fluorophenyl acetate, which can be used in the next step without further purification if of sufficient purity.
Step 2: Chlorosulfonation of 2-Fluorophenyl Acetate
-
Cool chlorosulfonic acid (5 eq.) in a flask equipped with a dropping funnel and a gas trap to 0 °C in an ice bath.
-
Add 2-fluorophenyl acetate (1 eq.) dropwise to the cooled chlorosulfonic acid with vigorous stirring, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1-2 hours.
-
Carefully pour the reaction mixture onto crushed ice with stirring.
-
The solid sulfonyl chloride product will precipitate. Collect the solid by vacuum filtration and wash it with cold water. Dry the product under vacuum.
Step 3: Amination of the Sulfonyl Chloride
-
Add the crude 4-acetoxy-3-fluorobenzene-1-sulfonyl chloride to an excess of concentrated aqueous ammonia at 0 °C with stirring.
-
Stir the mixture at room temperature for 1-2 hours.
-
The sulfonamide product will precipitate. Collect the solid by vacuum filtration, wash with cold water, and dry.
Step 4: Hydrolysis of the Acetate Group
-
Suspend the crude 4-acetoxy-3-fluorobenzene-1-sulfonamide in a solution of a base, such as sodium hydroxide (2-3 eq.), in a mixture of water and a co-solvent like methanol or ethanol.
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and acidify with a mineral acid (e.g., HCl) to a pH of approximately 2-3.
-
The final product, 3-fluoro-4-hydroxybenzene-1-sulfonamide, will precipitate. Collect the solid by vacuum filtration, wash with cold water, and dry.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Synthesis Workflow Diagram
Caption: Representative synthesis workflow for 3-fluoro-4-hydroxybenzene-1-sulfonamide.
Anticipated Spectral Characteristics
While experimental spectra for 3-fluoro-4-hydroxybenzene-1-sulfonamide are not widely published, its spectral characteristics can be reliably predicted based on the functional groups present and data from analogous compounds.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the hydroxyl proton, and the sulfonamide protons. The aromatic region will display a complex splitting pattern due to the fluorine and hydroxyl substituents. The chemical shifts (δ) are predicted in ppm relative to a standard reference like TMS.
-
Aromatic Protons (3H): Expected in the range of δ 6.8-7.8 ppm. The fluorine atom will cause splitting of the adjacent proton signals (ortho and meta coupling).
-
Hydroxyl Proton (1H): A broad singlet, typically in the range of δ 5.0-10.0 ppm, depending on the solvent and concentration. This peak will be exchangeable with D₂O.
-
Sulfonamide Protons (2H): A broad singlet in the range of δ 7.0-8.0 ppm, also exchangeable with D₂O.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information about the carbon skeleton. The chemical shifts will be influenced by the electronegative fluorine, oxygen, and sulfur atoms.
-
Aromatic Carbons (6C): Expected in the range of δ 110-160 ppm. The carbon directly attached to the fluorine atom will show a large one-bond coupling constant (¹JCF).
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the various functional groups.[2]
-
O-H Stretch (Phenolic): A broad band in the region of 3200-3600 cm⁻¹.[3]
-
N-H Stretch (Sulfonamide): Two distinct bands for the symmetric and asymmetric stretches in the region of 3200-3400 cm⁻¹.[3]
-
S=O Stretch (Sulfonamide): Two strong bands for the asymmetric and symmetric stretches, typically around 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively.[4]
-
C-F Stretch: A strong absorption in the region of 1250-1000 cm⁻¹.
-
Aromatic C=C Stretch: Peaks in the 1600-1450 cm⁻¹ region.[5]
Mass Spectrometry (MS)
In mass spectrometry, the molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ would be observed at m/z 191. The fragmentation pattern is expected to be characteristic of aromatic sulfonamides, with common losses of SO₂ (64 Da) and the sulfonamide group.[6][7]
Potential Biological Activity and Applications in Drug Development
Aromatic sulfonamides are a well-established class of carbonic anhydrase (CA) inhibitors.[8] Carbonic anhydrases are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. Various CA isoforms are involved in numerous physiological processes, and their dysregulation is implicated in several diseases, including glaucoma, epilepsy, and cancer.
Particularly, certain CA isoforms, such as CA IX and CA XII, are overexpressed in hypoxic tumors and contribute to the acidic tumor microenvironment, promoting tumor progression and metastasis.[8] Therefore, the development of selective CA inhibitors is a significant area of anticancer drug discovery.
Fluorinated benzenesulfonamides have been shown to be potent and selective inhibitors of various CA isoforms.[9][10] The fluorine atom can enhance the binding affinity of the sulfonamide to the zinc ion in the active site of the enzyme and can also influence the selectivity for different CA isoforms.
Given its structure, 3-fluoro-4-hydroxybenzene-1-sulfonamide is a prime candidate for investigation as a carbonic anhydrase inhibitor. The sulfonamide group is the key zinc-binding moiety, while the fluoro and hydroxyl substituents on the phenyl ring can modulate the binding affinity and selectivity.
Logical Pathway for Biological Activity
Caption: Postulated mechanism of action for 3-fluoro-4-hydroxybenzene-1-sulfonamide as a carbonic anhydrase inhibitor.
Conclusion and Future Directions
3-fluoro-4-hydroxybenzene-1-sulfonamide is a molecule with significant potential in the field of drug discovery, particularly as a scaffold for the development of carbonic anhydrase inhibitors. This guide has provided a comprehensive overview of its properties, a representative synthetic route, and its anticipated spectral characteristics. The logical pathway for its biological activity underscores the rationale for its investigation as a therapeutic agent.
Future research should focus on the following areas:
-
Optimization and validation of the synthetic protocol: Developing a high-yielding and scalable synthesis is crucial for further studies.
-
Full spectral characterization: Obtaining and analyzing the experimental NMR, IR, and MS data will confirm the structure and provide valuable reference data.
-
In vitro biological evaluation: Screening the compound against a panel of human carbonic anhydrase isoforms will determine its inhibitory potency and selectivity.
-
Structure-activity relationship (SAR) studies: Synthesizing and testing analogs of 3-fluoro-4-hydroxybenzene-1-sulfonamide will help to elucidate the key structural features required for potent and selective inhibition.
-
In vivo studies: If promising in vitro activity is observed, further evaluation in cellular and animal models of relevant diseases will be warranted.
By systematically addressing these research avenues, the full therapeutic potential of 3-fluoro-4-hydroxybenzene-1-sulfonamide and its derivatives can be realized, contributing to the development of novel and effective treatments for a range of human diseases.
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